Melevodopa

Descripción

Propiedades

IUPAC Name |

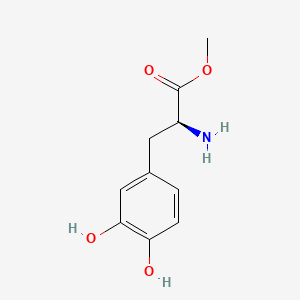

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,12-13H,4,11H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBBDACCLCFWBSI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048433 | |

| Record name | Melevodopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7101-51-1 | |

| Record name | L-Dopa methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7101-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melevodopa [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007101511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melevodopa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Melevodopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MELEVODOPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M30686U4X4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical properties of Melevodopa hydrochloride

An In-depth Technical Guide on the Physicochemical Properties of Melevodopa Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound hydrochloride (LDME), the methyl ester hydrochloride salt of Levodopa (LD), is an active pharmaceutical ingredient (API) used in the treatment of Parkinson's disease.[1][2] It serves as a prodrug, offering significantly higher water solubility—approximately 250 times greater—than its parent compound, Levodopa.[1][3] This enhanced solubility allows for the preparation of high-dose liquid formulations and can facilitate passage through the stomach, potentially leading to a quicker onset of action.[1] A key characteristic of this compound is its pH-dependent degradation pathway, where its primary degradation product is Levodopa, which retains the desired anti-Parkinsonian therapeutic effect. This guide provides a comprehensive overview of the core physicochemical properties of this compound hydrochloride, detailed experimental protocols for their determination, and visual workflows to aid in laboratory research and development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound hydrochloride are summarized below. These parameters are critical for formulation development, analytical method design, and understanding its behavior in biological systems.

| Property | Data | Reference(s) |

| IUPAC Name | methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | |

| Molecular Formula | C₁₀H₁₄ClNO₄ | |

| Molecular Weight | 247.67 g/mol | |

| Appearance | White to off-white solid | |

| pKa (Strongest Acidic) | 9.29 | |

| pKa (Strongest Basic) | 6.97 | |

| LogP | -1.642 |

Solubility Profile

This compound hydrochloride's high aqueous solubility is its most significant advantage over Levodopa. Studies have identified at least two polymorphic forms, designated here as LDME-I (the initial, raw material) and LDME-II (a form obtained after recrystallization), which exhibit different solubility profiles. The solubility generally increases with the polarity of the solvent.

| Solvent | Polymorph | Solubility at 25 °C (mg/mL) | Reference(s) |

| Water | LDME-I | 912 | |

| LDME-II | 614 | ||

| Methanol | LDME-I | 232 | |

| LDME-II | 303 | ||

| Ethanol | LDME-I | 105 | |

| LDME-II | 31.8 | ||

| DMSO | N/A | 100 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

-

Preparation : An excess amount of this compound hydrochloride is added to a known volume of the selected solvent (e.g., water, ethanol) in a sealed glass vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Equilibration : The container is agitated, for instance, using an orbital shaker, at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation : After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution, commonly by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE) that does not absorb the solute.

-

Quantification : The concentration of this compound hydrochloride in the clear, saturated filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). For spectrophotometric analysis of this compound, a quantification wavelength of 280 nm is typically used.

-

Reporting : The solubility is reported in units of mass per volume (e.g., mg/mL) at the specified temperature.

Melting Point and Thermal Behavior

The thermal behavior of this compound hydrochloride is complex and indicative of polymorphism. Studies using Differential Scanning Calorimetry (DSC) and hot-stage microscopy show that a recrystallized form (LDME-II) has a significantly lower melting point than the initial form (LDME-I). Upon heating past its melting point, the molten LDME-II tends to recrystallize into the more stable LDME-I form, which is observed as an exothermic peak on the DSC curve. This recrystallized LDME-I then melts at a higher temperature. The thermal stability of this compound hydrochloride is also linked to its polymorphic form, with the lower-melting point form starting to decompose after melting.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

-

Sample Preparation : A small amount of the sample (typically 3-5 mg) is accurately weighed into an aluminum pan. The pan is crimped, often with holes pierced in the lid to allow for the escape of any volatiles.

-

Instrument Setup : The analysis is carried out under a constant flow of an inert gas, such as argon (e.g., at 150 mL/min), to prevent oxidative degradation.

-

Thermal Program : The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25-300 °C).

-

Data Analysis : The resulting DSC curve plots heat flow against temperature. Endothermic events (like melting) appear as peaks pointing down, while exothermic events (like recrystallization) appear as peaks pointing up. The melting point is determined from the onset or peak of the endothermic melting event.

Dissociation Constant (pKa)

The pKa value is a critical parameter that describes the extent of ionization of a drug at a particular pH, which in turn influences its solubility, absorption, and distribution. As an amphoteric molecule, this compound has both acidic and basic functional groups.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a common and accurate method for pKa determination. For compounds with poor water solubility, co-solvents may be used.

-

Solution Preparation : A precise amount of this compound hydrochloride is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration : The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH of the solution is continuously monitored using a calibrated pH electrode.

-

Data Plotting : A titration curve is generated by plotting the measured pH versus the volume of titrant added.

-

pKa Calculation : The pKa value corresponds to the pH at the half-equivalence point (the midpoint of the steepest portion of the titration curve), where the concentrations of the ionized and non-ionized species are equal. Specialized software is often used to analyze the curve and determine the inflection points accurately.

Stability Profile and Degradation

This compound hydrochloride is known to be sensitive to temperature, pH, and aqueous media. Its primary degradation pathway in aqueous solution is hydrolysis of the methyl ester group, which advantageously yields Levodopa, the active therapeutic agent. This conversion is pH-dependent. Forced degradation studies, as prescribed by ICH guidelines, are essential to understand its stability profile. Such studies typically expose the drug to hydrolytic (acidic, basic), oxidative, and photolytic stress conditions.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (RP-HPLC) method is designed to separate the intact API from its degradation products, allowing for accurate quantification of the API's stability over time.

-

Forced Degradation : Solutions of this compound hydrochloride are subjected to stress conditions (e.g., heat, acid, base, oxidation with H₂O₂).

-

Chromatographic System : A reverse-phase HPLC system is used. A typical system might consist of a C18 column with a mobile phase composed of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) run in either isocratic or gradient mode. Detection is commonly performed using a UV detector at an appropriate wavelength (e.g., 280-282 nm).

-

Method Validation : The method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can reliably quantify this compound in the presence of its degradants.

-

Analysis : The stressed samples are injected into the HPLC system. The chromatograms are analyzed to assess the decrease in the peak area of the parent drug and the appearance and growth of peaks corresponding to degradation products.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Melevodopa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways and chemical characterization of Melevodopa, a methyl ester prodrug of Levodopa used in the management of Parkinson's disease. This compound offers enhanced solubility and lipophilicity compared to its parent compound, leading to improved pharmacokinetic properties.[1][2] This document details the primary synthetic routes, experimental protocols, and analytical characterization of this important pharmaceutical agent.

Physicochemical Properties of this compound

This compound, chemically known as methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate, possesses distinct physical and chemical properties that are crucial for its formulation and therapeutic efficacy.[1] A summary of these properties is presented below.

| Property | Value | Reference |

| IUPAC Name | methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate | [1] |

| Synonyms | Levodopa methyl ester, L-DOPA methyl ester, LDME | [1] |

| Molecular Formula | C10H13NO4 | |

| Molar Mass | 211.21 g/mol | |

| CAS Number | 7101-51-1 | |

| Appearance | Crystalline solid | |

| Solubility | Highly soluble in water |

Synthesis of this compound

The primary route for the synthesis of this compound is through the esterification of Levodopa. This is most commonly achieved via two established methods: the Hydrogen Chloride Gas Method and the Thionyl Chloride Method. Both methods yield this compound hydrochloride, which can then be neutralized to obtain the free base.

Synthesis Pathway Overview

Caption: General synthesis pathway of this compound from Levodopa.

Experimental Protocols

This procedure involves the direct esterification of Levodopa using methanol saturated with hydrogen chloride gas.

Protocol:

-

Suspend Levodopa (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the suspension in an ice bath.

-

Bubble dry hydrogen chloride gas through the suspension with continuous stirring.

-

After saturation, remove the ice bath and allow the reaction mixture to stir at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent and excess HCl under reduced pressure.

-

The resulting crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

This method utilizes thionyl chloride as a source of in situ generated HCl for the esterification reaction.

Protocol:

-

To a flask containing anhydrous methanol, slowly add thionyl chloride (1.1-1.5 equivalents) at 0°C with stirring.

-

After the addition is complete, add Levodopa (1 equivalent) portion-wise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Remove the solvent in vacuo to yield crude this compound hydrochloride.

-

Purify the product by recrystallization.

A patent describing this method reports a yield of over 95% with a purity of more than 99%.

Chemical Characterization

The identity and purity of synthesized this compound are confirmed through various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive method for the quantification of this compound.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 212.50 |

| Product Ion (m/z) | 152.13 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides characteristic chemical shifts for the protons and carbons in the this compound molecule.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.7 | s | -OCH3 |

| ~3.0 | m | β-CH2 |

| ~4.0 | t | α-CH |

| ~6.5-6.8 | m | Aromatic protons |

| Chemical Shift (ppm) | Assignment |

| ~37 | β-C |

| ~52 | -OCH3 |

| ~55 | α-C |

| ~115-121 | Aromatic CH |

| ~127 | Aromatic C |

| ~143-144 | Aromatic C-OH |

| ~173 | C=O |

Analytical Workflow

Caption: A typical workflow for the synthesis and characterization of this compound.

This guide provides foundational information for professionals engaged in the research and development of this compound. The detailed synthesis protocols and characterization data serve as a valuable resource for laboratory-scale preparation and analysis of this significant antiparkinsonian agent.

References

The In Vivo Transformation of Melevodopa: A Technical Guide to its Enzymatic Conversion to Levodopa

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melevodopa, the methyl ester prodrug of levodopa, represents a significant advancement in the management of Parkinson's disease. Its enhanced solubility and absorption characteristics offer a more reliable and rapid onset of therapeutic action compared to standard levodopa formulations. This technical guide provides an in-depth exploration of the core mechanism underpinning this compound's efficacy: its rapid and complete enzymatic conversion to levodopa in vivo. This process is primarily mediated by ubiquitous esterase enzymes in the gastrointestinal tract and bloodstream. This document details the metabolic pathway, summarizes key pharmacokinetic data, outlines relevant experimental protocols for studying this conversion, and provides visual representations of the involved processes to support further research and development in this area.

Introduction

Levodopa remains the gold-standard therapy for Parkinson's disease, effectively replenishing depleted dopamine levels in the brain. However, its physicochemical properties, such as poor solubility, can lead to variable absorption and motor fluctuations.[1] this compound was designed to overcome these limitations. As a methyl ester of levodopa, it exhibits significantly higher aqueous solubility, allowing for more rapid and complete dissolution and subsequent absorption from the gastrointestinal tract.[1] The therapeutic activity of this compound is entirely dependent on its efficient hydrolysis to the active moiety, levodopa.

The Enzymatic Conversion Pathway

The conversion of this compound to levodopa is a one-step hydrolysis reaction catalyzed by non-specific esterase enzymes. This process is highly efficient and occurs predominantly presystemically.

-

Location of Conversion: The hydrolysis of this compound begins in the gastrointestinal tract and continues in the bloodstream upon absorption.[2] Studies have demonstrated complete prehepatic hydrolysis of this compound to levodopa.[1]

-

Enzymes Involved: While specific studies pinpointing the exact esterases responsible for this compound hydrolysis are not extensively detailed in the literature, it is understood that a variety of ubiquitous esterases contribute to this rapid conversion. Human plasma is known to contain several types of esterases, including butyrylcholinesterase, paraoxonase, and albumin, all of which could potentially contribute to the hydrolysis of ester-type prodrugs. It is noteworthy that, unlike some animal models, human plasma does not contain carboxylesterase.

-

Rapidity of Conversion: The conversion is so rapid that this compound is often not detectable in plasma following oral administration of this compound/carbidopa formulations, confirming its complete degradation to the active levodopa form.

Below is a diagram illustrating the enzymatic conversion of this compound to levodopa and the subsequent metabolic pathway of levodopa.

References

Pharmacokinetic Profile of Melevodopa in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melevodopa, the methyl ester prodrug of levodopa, is a strategic pharmaceutical agent designed to enhance the bioavailability and pharmacokinetic profile of levodopa, the cornerstone therapy for Parkinson's disease. Its increased solubility and lipophilicity compared to levodopa facilitate more rapid and consistent absorption. This technical guide provides a comprehensive overview of the pharmacokinetic profile of this compound in various preclinical animal models, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic and experimental workflows.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of levodopa following the administration of this compound in different animal models. It is important to note that due to its rapid in-vivo hydrolysis, most studies focus on the resulting levodopa concentrations rather than those of the parent prodrug, this compound.

Table 1: Pharmacokinetics of Levodopa Following Intranasal Administration of Levodopa Methyl Ester (LDME) in Rats [1]

| Parameter | Nasal LDME without Carbopol | Nasal LDME with Carbopol | Oral Levodopa/Carbidopa | Intravenous Levodopa/Carbidopa |

| Dose | 10 mg/kg LDME | 10 mg/kg LDME | 50 mg/kg Levodopa | 10 mg/kg Levodopa |

| Absolute Bioavailability (%) | 66.7 | 82.4 | 16.2 | 100 |

| Drug Targeting Efficiency (Brain AUC/Plasma AUC) | 1.08 | 0.98 | 0.69 | - |

Table 2: Pharmacokinetics of Levodopa Following Intramuscular (IM) and Intravenous (IV) Administration of Levodopa/Carbidopa in Rabbits [2]

| Parameter | 2/0.5 mg/kg (IM) | 5/1.25 mg/kg (IM) | 10/2.5 mg/kg (IM) | 2/0.5 mg/kg (IV) |

| Cmax (µg/mL) | 0.8 ± 0.3 | 2.1 ± 0.5 | 4.2 ± 1.1 | - |

| Tmax (min) | 30 | 30 | 30 | - |

| AUC (µg·h/mL) | 0.7 ± 0.2 | 1.9 ± 0.5 | 3.9 ± 1.0 | 0.8 ± 0.2 |

| IM Bioavailability (%) | 87.5 | 95.0 | 97.5 | - |

Table 3: Pharmacokinetics of Levodopa Following Oral Administration in MPTP-Lesioned Macaques [3]

| Parameter | Value |

| Dose | 30 mg/kg Levodopa |

| Cmax (nmol/mL) | 18.2 ± 3.8 |

| Tmax (h) | 1.6 ± 0.3 |

| Half-life (min) | 58.8 ± 22.7 |

Table 4: Pharmacokinetics of Levodopa Following Oral Administration in Dogs [4]

| Route | Dose (mg/kg) | AUC (µg·h/mL) |

| Intravenous | 2.4 | 2.05 ± 0.16 |

| Intravenous | 4.8 | 4.15 ± 0.33 |

| Intravenous | 9.6 | 8.25 ± 0.65 |

| Oral | 4.8 | 1.03 ± 0.21 |

| Oral | 9.6 | 2.58 ± 0.43 |

| Oral | 19.2 | 6.54 ± 0.98 |

Experimental Protocols

General Protocol for Oral Gavage in Rats

This protocol outlines a standard procedure for the oral administration of this compound for pharmacokinetic studies in rats.

-

Animal Model: Male Sprague-Dawley or Wistar rats, weighing between 200-250g, are commonly used. Animals are fasted overnight prior to dosing to minimize variability in gastric emptying and absorption.

-

Formulation Preparation: this compound hydrochloride is dissolved in sterile water or saline to the desired concentration. For suspension formulations, a vehicle such as 0.5% methylcellulose may be used. The formulation should be prepared fresh on the day of the experiment.

-

Dose Administration:

-

The rat is gently restrained.

-

A flexible gavage needle of appropriate size (e.g., 16-18 gauge for adult rats) is attached to a syringe containing the calculated dose volume.

-

The length of the gavage needle to be inserted is predetermined by measuring the distance from the tip of the rat's nose to the last rib.

-

The gavage needle is carefully inserted into the esophagus, and the formulation is administered slowly.

-

-

Blood Sample Collection:

-

Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.

-

Common collection sites include the tail vein, saphenous vein, or via a surgically implanted cannula for serial sampling.

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and a stabilizer (e.g., sodium metabisulfite) to prevent degradation of this compound and levodopa.

-

-

Plasma Processing and Storage:

-

The blood samples are centrifuged (e.g., at 4°C, 3000 rpm for 10 minutes) to separate the plasma.

-

The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

-

Analytical Method: LC-MS/MS for this compound and Levodopa

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the simultaneous quantification of this compound and levodopa in plasma samples.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation. An internal standard (e.g., a deuterated analog of levodopa or this compound) is added to the plasma, followed by a precipitating agent such as acetonitrile or methanol containing formic acid. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is then transferred for analysis.

-

Chromatographic Separation:

-

Column: A C18 or HILIC column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound, levodopa, and the internal standard.

-

Mandatory Visualizations

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound to Levodopa and subsequent pathways.

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: A typical experimental workflow for a pharmacokinetic study in animal models.

References

- 1. Pharmacokinetic evaluation of formulated levodopa methyl ester nasal delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jfda-online.com [jfda-online.com]

- 3. L-DOPA pharmacokinetics in the MPTP-lesioned macaque model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dosage form design for improvement of bioavailability of levodopa III: Influence of dose on pharmacokinetic behavior of levodopa in dogs and Parkinsonian patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Melevodopa's Lipophilicity and its Impact on Blood-Brain Barrier Penetration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melevodopa, the methyl ester prodrug of levodopa, represents a significant advancement in the management of Parkinson's disease. Its enhanced lipophilicity compared to its parent compound, levodopa, is a key physiochemical property designed to overcome the pharmacokinetic limitations of levodopa, primarily its poor solubility and variable absorption. This technical guide provides an in-depth analysis of this compound's lipophilicity, its role in improving levodopa's bioavailability, and the subsequent penetration of levodopa across the blood-brain barrier (BBB). While this compound's increased lipophilicity is crucial for its enhanced absorption from the gastrointestinal tract, it is important to note that this compound itself is not the primary moiety that crosses the BBB. Instead, it undergoes rapid hydrolysis in the periphery to yield levodopa, which is then transported into the brain via the Large Amino Acid Transporter 1 (LAT1). This guide details the experimental protocols for assessing lipophilicity and BBB penetration and presents available quantitative data to support the understanding of this compound's mechanism of action.

Introduction: The Rationale for this compound

Levodopa remains the gold standard for treating the motor symptoms of Parkinson's disease. However, its therapeutic efficacy is often hampered by its physicochemical properties, including low aqueous solubility and extensive peripheral metabolism, which lead to variable oral absorption and a short plasma half-life. To address these challenges, this compound was developed as a prodrug strategy to improve the delivery of levodopa to the systemic circulation and, consequently, to the central nervous system (CNS).

The esterification of levodopa to this compound increases its lipophilicity.[1] This enhanced lipophilicity is intended to facilitate its absorption across the lipid-rich membranes of the gastrointestinal tract.[1] Once absorbed, this compound is rapidly converted back to levodopa by ubiquitous esterase enzymes in the gut, blood, and liver.[2] This strategy effectively increases the bioavailability of levodopa, leading to more consistent plasma concentrations and a potentially more reliable therapeutic response.[3][4]

This compound's Physicochemical Properties and Lipophilicity

Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD) between an organic and an aqueous phase.

Quantitative Data on Lipophilicity

| Compound | LogP (Calculated) | Reference |

| This compound | -0.2 | PubChem CID: 23497 |

| Levodopa | -1.6 to -2.2 (experimental) | Various sources |

Note: The negative LogP value for this compound still indicates a higher affinity for the aqueous phase, but it is less hydrophilic than levodopa.

Impact of Lipophilicity on Absorption

The increased lipophilicity of this compound compared to levodopa is a key factor in its improved absorption. At physiological pH, this compound exists in a nonionized form, which, combined with its greater lipophilicity, enhances its ability to permeate the intestinal wall. This leads to faster and more complete absorption, resulting in a more rapid onset of action.

Blood-Brain Barrier Penetration: The Role of this compound as a Prodrug

The BBB is a highly selective barrier that protects the brain from harmful substances. For drugs to enter the CNS, they must either be sufficiently lipophilic to diffuse across the endothelial cell membranes or be a substrate for specific transporters.

Dopamine itself cannot cross the BBB, which is why its precursor, levodopa, is used in Parkinson's treatment. Levodopa is transported across the BBB by the Large Amino Acid Transporter 1 (LAT1), which recognizes it as an amino acid.

This compound and the LAT1 Transporter

Current evidence strongly suggests that this compound itself is not a significant substrate for the LAT1 transporter. Studies on similar amino acid esters, such as phenylalanine methyl ester, have shown that they do not inhibit LAT1-mediated transport. This indicates that the esterification of the carboxyl group, a key recognition moiety for LAT1, prevents effective binding and transport.

Therefore, the primary mechanism by which this compound enhances levodopa delivery to the brain is by increasing its systemic bioavailability. The rapid and efficient hydrolysis of this compound in the periphery ensures that higher and more consistent concentrations of levodopa are available in the bloodstream to be transported across the BBB by LAT1.

Pharmacokinetic Evidence

Clinical studies have demonstrated that administration of this compound results in a more favorable pharmacokinetic profile for levodopa compared to standard levodopa formulations.

| Pharmacokinetic Parameter | This compound/Carbidopa | Levodopa/Carbidopa | Reference |

| Levodopa AUC (0-t) (ng·h/mL) | ~8% lower over entire dosing period | - | |

| Levodopa Cmax (ng/mL) | Up to 26% lower over entire dosing period | - | |

| Levodopa Absorption | Quicker and less variable | Slower and more variable | |

| Levodopa Accumulation in Plasma | Less noticeable | More noticeable |

Note: While the overall exposure (AUC) and peak concentration (Cmax) of levodopa might be slightly lower with this compound in some studies, the key advantages are the faster absorption and reduced variability, leading to a more reliable therapeutic effect.

Experimental Protocols

The following sections detail the standard experimental protocols for assessing lipophilicity and BBB penetration, which are applicable to the evaluation of this compound and other CNS drug candidates.

Determination of Lipophilicity (LogP/LogD)

This method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD).

Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours, followed by separation.

-

Compound Addition: Prepare a stock solution of the test compound (e.g., this compound) in the pre-saturated aqueous buffer.

-

Partitioning: Add a known volume of the compound's aqueous solution to a known volume of pre-saturated n-octanol in a flask.

-

Equilibration: Shake the flask for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully sample both the aqueous and n-octanol phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

This is a high-throughput method that correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Protocol:

-

System Setup: Use a C18 reversed-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known LogP values and record their retention times (t_R).

-

Calculation of Capacity Factor (k): For each standard, calculate the capacity factor: k = (t_R - t_0) / t_0, where t_0 is the dead time of the column.

-

Standard Curve: Plot the log(k) values of the standards against their known LogP values to generate a calibration curve.

-

Sample Analysis: Inject the test compound (this compound) under the same chromatographic conditions and determine its retention time and calculate its log(k).

-

LogP Determination: Interpolate the LogP of the test compound from the calibration curve using its log(k) value.

Assessment of Blood-Brain Barrier Penetration

The PAMPA-BBB assay is a non-cell-based in vitro model that predicts passive diffusion across the BBB.

Protocol:

-

Membrane Preparation: A filter plate (donor plate) is coated with a lipid solution (e.g., porcine brain lipid extract in dodecane) to form an artificial membrane.

-

Compound Addition: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) and added to the wells of the donor plate.

-

Assay Assembly: The donor plate is placed on top of an acceptor plate containing fresh buffer.

-

Incubation: The "sandwich" plate is incubated for a specific period (e.g., 4-18 hours) at a controlled temperature (e.g., 25°C or 37°C).

-

Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using an analytical method like LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (P_app) is calculated using the following equation: P_app = [-ln(1 - C_A / C_eq)] * V_A / (Area * time) where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

In vivo studies in animal models provide the most definitive data on BBB penetration.

Protocol:

-

Animal Model: Use a suitable animal model, such as rats or mice.

-

Compound Administration: Administer the test compound (this compound) and the parent drug (levodopa) via a relevant route (e.g., oral or intravenous).

-

Sample Collection: At various time points after administration, collect blood samples and brain tissue.

-

Sample Processing: Process the blood to obtain plasma. Homogenize the brain tissue.

-

Quantification: Analyze the concentrations of the test compound and its metabolites in plasma and brain homogenates using a validated bioanalytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate pharmacokinetic parameters such as the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) to quantify the extent of BBB penetration.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

Caption: Metabolic pathway of this compound to dopamine in the brain.

Experimental Workflow: Shake-Flask Method for LogD Determination

Caption: Workflow for LogD determination using the shake-flask method.

Experimental Workflow: PAMPA-BBB Assay

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

Conclusion

This compound is a successful example of a prodrug strategy designed to enhance the therapeutic potential of a well-established drug. Its increased lipophilicity is a key feature that improves its absorption from the gastrointestinal tract, leading to more reliable and rapid achievement of therapeutic plasma concentrations of levodopa. While this compound itself does not appear to be the primary molecule that crosses the blood-brain barrier, its efficient conversion to levodopa in the periphery ensures a greater supply of the active drug to the LAT1 transporter for entry into the brain. This technical guide has provided an overview of the role of lipophilicity in this compound's mechanism of action, along with detailed experimental protocols for assessing the key parameters of lipophilicity and blood-brain barrier permeability. Further research providing more extensive quantitative data on this compound's physicochemical properties and its disposition in vivo will continue to refine our understanding of this important therapeutic agent.

References

- 1. acdlabs.com [acdlabs.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. L-Dopa Pharmacokinetic Profile with Effervescent this compound/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Dopa Pharmacokinetic Profile with Effervescent this compound/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Research on Melevodopa for Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melevodopa, the methyl ester of levodopa, is a prodrug developed to enhance the therapeutic profile of levodopa, the gold-standard treatment for Parkinson's disease. The primary rationale for the development of this compound lies in its increased solubility compared to levodopa, which is intended to lead to more rapid and consistent absorption, thereby addressing some of the motor complications associated with long-term levodopa therapy, such as "wearing-off" phenomena and dyskinesias. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, pharmacokinetics, efficacy in animal models of Parkinson's disease, and associated experimental protocols.

Mechanism of Action

This compound's mechanism of action is fundamentally that of its parent drug, levodopa. As a prodrug, this compound is a pharmacologically inactive compound that is converted into the active levodopa in the body.[1]

Biochemical Conversion and Dopamine Synthesis

This compound is designed to be rapidly hydrolyzed by esterases in the gastrointestinal tract and blood to yield levodopa.[1] This conversion circumvents the poor solubility of levodopa, potentially allowing for faster absorption into the bloodstream. Once in the circulation, levodopa crosses the blood-brain barrier via the large neutral amino acid transporter system. Within the brain, levodopa is decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to form dopamine.[1] This newly synthesized dopamine replenishes the depleted stores in the striatum of Parkinson's disease patients, thereby alleviating motor symptoms.

Figure 1: this compound's conversion to dopamine.

Preclinical Pharmacokinetics

The enhanced solubility of this compound is hypothesized to lead to improved and more consistent pharmacokinetic parameters compared to standard levodopa. Preclinical studies have investigated various administration routes.

Animal Models and Methods

Pharmacokinetic studies of levodopa and its esters have been conducted in various animal models, primarily rats. A common methodology involves the administration of the compound followed by serial blood sampling to determine plasma concentrations of the parent drug and its metabolites over time. Brain tissue is also often analyzed to assess brain-targeting efficiency. High-performance liquid chromatography (HPLC) with electrochemical detection is a standard analytical method for quantifying levodopa and dopamine concentrations.[2]

Summary of Pharmacokinetic Data

A study in rats investigated the pharmacokinetics of levodopa methyl ester (LDME) administered intranasally. The results demonstrated significantly higher bioavailability compared to oral levodopa.

| Parameter | Oral Levodopa | Intranasal LDME (without Carbopol) | Intranasal LDME (with Carbopol) |

| Absolute Bioavailability (%) | 16.2 | 66.7 | 82.4 |

| Drug-Targeting Efficiency (AUCbrain/AUCplasma) | 0.69 | 1.08 | 0.98 |

| Table 1: Pharmacokinetic parameters of levodopa methyl ester (LDME) in rats following intranasal administration compared to oral levodopa. |

Another study comparing oral and rectal administration of various levodopa esters in rats and mice found that rectal administration resulted in significantly higher plasma levels of the esters and levodopa compared to oral administration. This suggests that first-pass metabolism in the gut wall may significantly reduce the bioavailability of orally administered levodopa esters.

Preclinical Efficacy

The efficacy of this compound has been evaluated in established animal models of Parkinson's disease that mimic the motor deficits observed in humans.

Animal Models of Parkinson's Disease

6-Hydroxydopamine (6-OHDA) Model: This is a widely used model where the neurotoxin 6-OHDA is unilaterally injected into the medial forebrain bundle or the striatum of rats. This leads to a progressive loss of dopaminergic neurons in the substantia nigra, resulting in motor impairments on the contralateral side of the body. These impairments can be quantified by observing rotational behavior induced by dopamine agonists like apomorphine or by assessing limb use asymmetry with tests such as the cylinder test.

Reserpine-Induced Akinesia Model: Reserpine is a drug that depletes monoamines, including dopamine, from nerve terminals, leading to a state of akinesia (lack of movement) in rodents. The reversal of this akinesia by a test compound is a measure of its dopaminergic activity.

Efficacy Data

A key preclinical study compared the efficacy of levodopa methyl ester to levodopa in two different animal models.

| Animal Model | Treatment | Outcome |

| Reserpine-induced akinesia (mice) | Levodopa methyl ester (IP or SC) | Equivalent to levodopa in reversing akinesia. |

| Levodopa methyl ester (oral) | More active than oral levodopa. | |

| 6-OHDA-induced circling (rats) | Levodopa methyl ester (IP or SC) | Produced contraversive circling behavior equivalent to levodopa. |

| Table 2: Summary of efficacy data for levodopa methyl ester in preclinical models of Parkinson's disease. |

Another study in a 6-OHDA rat model investigated the development of abnormal involuntary movements (AIMs), a preclinical correlate of levodopa-induced dyskinesia in patients. Rats treated with levodopa methyl ester (25 mg/kg, i.p.) daily for 29 days showed a progressive increase in AIMs scores over time, reaching a plateau by day 22. The motor response duration to levodopa methyl ester progressively shortened over the 29-day treatment period.

| Day of Treatment | Mean AIMs Score (± SEM) | Motor Response Duration (min ± SEM) |

| Day 1 | 0.39 ± 0.27 | 149.62 ± 11.55 |

| Day 8 | 4.62 ± 0.96 | 118.46 ± 8.52 |

| Day 15 | 5.31 ± 0.73 | 98.08 ± 4.58 |

| Day 22 | 10.08 ± 0.91 | 93.85 ± 5.13 |

| Day 29 | 9.69 ± 0.82 | 88.08 ± 2.86 |

| Table 3: Abnormal Involuntary Movements (AIMs) scores and motor response duration in 6-OHDA lesioned rats treated with levodopa methyl ester. |

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

Figure 2: Workflow for creating a 6-OHDA rat model.

Detailed Methodology:

-

Animal Preparation: Male Sprague-Dawley or Wistar rats are typically used. They are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A small hole is drilled in the skull at the coordinates corresponding to the medial forebrain bundle (MFB).

-

6-OHDA Injection: A solution of 6-OHDA hydrochloride (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid to prevent oxidation) is slowly infused into the MFB using a microsyringe.

-

Post-operative Care: Animals are allowed to recover for 2-3 weeks to allow for the full development of the dopaminergic lesion.

-

Lesion Validation: The extent of the lesion is often validated by assessing the rotational response to a dopamine agonist such as apomorphine (typically 0.05-0.5 mg/kg, s.c.). A robust contralateral rotational response (away from the lesioned side) indicates a successful lesion.

Behavioral Assessment: Rotational Behavior

Protocol:

-

Following the validation of the 6-OHDA lesion, animals are habituated to the testing environment (e.g., a circular arena).

-

On the day of testing, the animal is administered this compound or the control vehicle.

-

The animal is then placed in the testing arena, and the number of full 360° contralateral rotations is counted over a specified period (e.g., 90-120 minutes). Automated video tracking systems are often used for accurate quantification.

Biochemical Analysis: Striatal Dopamine Levels

Protocol:

-

At the end of the experiment, animals are euthanized, and their brains are rapidly removed and dissected on ice.

-

The striatum is isolated from both the lesioned and non-lesioned hemispheres.

-

The tissue is homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins.

-

After centrifugation, the supernatant is analyzed by HPLC with electrochemical detection to quantify the levels of dopamine and its metabolites (DOPAC and HVA).

Signaling Pathways and Logical Relationships

The therapeutic effect of this compound and the development of motor complications are linked to complex signaling pathways within the basal ganglia.

Figure 3: this compound's impact on striatal pathways.

Conclusion

Preclinical research indicates that this compound, as a more soluble prodrug of levodopa, holds promise for improving the delivery and consistency of levodopa therapy for Parkinson's disease. Animal studies have demonstrated its efficacy in reversing motor deficits in models of Parkinson's disease. However, these studies also highlight the potential for the development of levodopa-induced motor complications with chronic treatment. The detailed pharmacokinetic and pharmacodynamic data from these preclinical investigations are crucial for optimizing the clinical use of this compound and for the development of future therapeutic strategies for Parkinson's disease. Further preclinical research focusing on the long-term effects of this compound on motor complications and its potential neuroprotective properties is warranted.

References

The Metabolic Divergence: A Technical Guide to the Fates of Melevodopa and Levodopa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levodopa (L-dopa) remains the cornerstone of symptomatic therapy for Parkinson's disease, directly addressing the dopaminergic deficit that characterizes the condition. However, its pharmacokinetic limitations, including poor solubility, variable absorption, and extensive peripheral metabolism, have driven the development of prodrugs designed to enhance its delivery and efficacy. Melevodopa, the methyl ester of levodopa, represents a significant advancement in this area. This technical guide provides an in-depth comparison of the metabolic fates of this compound and Levodopa, offering quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved.

Absorption and Bioavailability: The Prodrug Advantage

This compound was designed to overcome the solubility challenges of Levodopa. As a methyl ester, this compound exhibits significantly higher water solubility, allowing for more rapid and complete dissolution. This enhanced solubility, coupled with greater lipophilicity at physiological pH, facilitates faster absorption from the gastrointestinal tract.

Upon ingestion, this compound is rapidly hydrolyzed to Levodopa by esterases present in the gastrointestinal tract and bloodstream. This conversion is so efficient that this compound itself is not typically detected in systemic circulation. The primary advantage of this compound lies in its ability to deliver Levodopa to its absorption site in the small intestine more reliably than standard Levodopa formulations.

The Role of Esterases in this compound Hydrolysis

The bioconversion of this compound to Levodopa is catalyzed by a class of enzymes known as carboxylesterases. In humans, two primary carboxylesterases, hCE1 and hCE2, are responsible for the metabolism of many ester-containing drugs.[1][2] hCE1 is predominantly found in the liver, while hCE2 is highly expressed in the small intestine.[1][2] Given that this compound is administered orally, it is likely that intestinal hCE2 plays a significant role in its initial hydrolysis, with any absorbed prodrug being rapidly cleaved by hepatic hCE1.

Comparative Pharmacokinetics

The differing absorption profiles of this compound and Levodopa lead to distinct pharmacokinetic parameters. A key study compared an effervescent this compound/Carbidopa formulation (V1512) with a standard-release Levodopa/Carbidopa tablet in patients with Parkinson's disease. The following tables summarize the pharmacokinetic data from this study.

Pharmacokinetic Parameters of Levodopa after Administration of this compound/Carbidopa vs. Levodopa/Carbidopa (4 doses over 12 hours)

| Parameter | This compound/Carbidopa (V1512) | Levodopa/Carbidopa (Standard) |

| Cmax (ng/mL) | 1856.3 ± 650.4 | 2088.9 ± 709.8 |

| Tmax (hr) | 0.58 ± 0.20 | 0.83 ± 0.41 |

| AUC (ng·hr/mL) | 4082.1 ± 1361.6 | 4420.2 ± 1533.3 |

| (Data presented as mean ± standard deviation)[3] |

Pharmacokinetic Parameters of Levodopa with Concomitant Entacapone Administration (2 doses over 12 hours)

| Parameter | This compound/Carbidopa + Entacapone | Levodopa/Carbidopa + Entacapone |

| Cmax (ng/mL) | 2062.0 ± 888.1 | 2390.8 ± 838.2 |

| Tmax (hr) | 0.88 ± 0.40 | 1.25 ± 0.62 |

| AUC (ng·hr/mL) | 6092.7 ± 2769.1 | 6649.0 ± 2326.8 |

| (Data presented as mean ± standard deviation) |

These data indicate that the effervescent this compound formulation leads to a quicker absorption of Levodopa (shorter Tmax) compared to the standard Levodopa tablet. While the peak concentration (Cmax) and overall exposure (AUC) are slightly lower with this this compound formulation, the pharmacokinetic profile is generally less variable between patients.

Metabolic Pathways of Levodopa

Once this compound is converted to Levodopa, its subsequent metabolic fate is identical to that of directly administered Levodopa. The metabolism of Levodopa is complex and occurs both peripherally and centrally. The major metabolic pathways are decarboxylation and O-methylation.

Peripheral Metabolism

A significant portion of orally administered Levodopa is metabolized in the periphery before it can cross the blood-brain barrier.

-

Decarboxylation: The primary peripheral metabolic pathway is the conversion of Levodopa to dopamine by the enzyme Aromatic L-amino acid decarboxylase (AADC) . This peripherally formed dopamine does not cross the blood-brain barrier and is responsible for many of the side effects associated with Levodopa therapy. To mitigate this, Levodopa is almost always co-administered with a peripheral AADC inhibitor, such as Carbidopa or Benserazide .

-

O-methylation: When AADC is inhibited, the O-methylation of Levodopa to 3-O-methyldopa (3-OMD) by the enzyme Catechol-O-methyltransferase (COMT) becomes a major metabolic route. 3-OMD has a long half-life and can compete with Levodopa for transport across the blood-brain barrier. Therefore, COMT inhibitors , such as Entacapone and Tolcapone , are often used as adjuncts to Levodopa therapy to increase its bioavailability to the brain.

Central Metabolism

After crossing the blood-brain barrier, Levodopa is converted to dopamine by AADC within dopaminergic neurons. This newly synthesized dopamine is then available to act as a neurotransmitter. Dopamine is subsequently metabolized by Monoamine oxidase (MAO) and COMT to form 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) , respectively.

The Influence of Gut Microbiota

Recent research has highlighted the significant role of the gut microbiota in the peripheral metabolism of Levodopa. Certain gut bacteria can metabolize Levodopa, potentially reducing its bioavailability.

-

Enterococcus faecalis possesses a tyrosine decarboxylase (TyrDC) that can convert Levodopa to dopamine.

-

Eggerthella lenta can further metabolize this dopamine to m-tyramine .

-

Clostridium sporogenes has been shown to deaminate Levodopa to 3-(3,4-dihydroxyphenyl) propionic acid .

This microbial metabolism is not inhibited by Carbidopa, providing another avenue for peripheral Levodopa loss.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the metabolic fates of this compound and Levodopa.

Experimental Protocols

The quantification of this compound, Levodopa, and their metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity and specificity.

Representative LC-MS/MS Method for Quantification in Human Plasma

This protocol is a synthesis of methodologies reported in the literature for the simultaneous quantification of Levodopa, this compound, and Carbidopa.

5.1.1. Sample Preparation

-

Protein Precipitation: To a 100 µL aliquot of human plasma, add 300 µL of an ice-cold solution of acetonitrile containing a suitable internal standard (e.g., Levodopa-d3, Carbidopa-d3).

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

-

Injection: Inject a 5-10 µL aliquot into the LC-MS/MS system.

5.1.2. Chromatographic Conditions

-

HPLC System: A UHPLC system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 2% to 98% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

5.1.3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Levodopa: m/z 198 -> 152

-

This compound: m/z 212 -> 166

-

Carbidopa: m/z 227 -> 181

-

Levodopa-d3 (IS): m/z 201 -> 155

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).

5.1.4. Data Analysis

-

Quantification is performed by constructing a calibration curve from the peak area ratios of the analytes to their respective internal standards at known concentrations.

-

The validation of the method should be performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability.

Conclusion

This compound represents a successful application of prodrug strategy to enhance the therapeutic potential of Levodopa. By improving solubility and absorption, this compound provides a more rapid and reliable delivery of Levodopa, which can translate to a faster onset of clinical effect and reduced inter-patient variability. Once converted to Levodopa, its metabolic fate is subject to the same complex enzymatic pathways, including the increasingly recognized influence of the gut microbiota. A thorough understanding of these metabolic pathways is crucial for optimizing therapeutic strategies, developing novel drug delivery systems, and personalizing treatment for individuals with Parkinson's disease. The methodologies and data presented in this guide provide a technical foundation for researchers and drug development professionals working to further advance the treatment of this neurodegenerative disorder.

References

- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Advantage of Melevodopa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Melevodopa, the methyl ester prodrug of levodopa, represents a significant advancement in the formulation and delivery of the gold-standard treatment for Parkinson's disease. Its primary advantage lies in its markedly superior aqueous solubility compared to its parent compound, levodopa. This enhanced solubility addresses several pharmacokinetic challenges associated with levodopa therapy, leading to improved drug absorption and a more reliable clinical response. This technical guide provides an in-depth analysis of the solubility advantages of this compound, complete with quantitative data, experimental methodologies, and visual representations of key concepts.

Enhanced Aqueous Solubility: The Core Advantage

The esterification of the carboxylic acid group of levodopa to form this compound dramatically increases its solubility in water. This is particularly true for the hydrochloride salt of this compound. Levodopa itself is characterized by its poor aqueous solubility, which can lead to erratic absorption and delayed onset of action, especially in patients with delayed gastric emptying.[1][2] this compound's high solubility allows for the formulation of aqueous solutions, such as effervescent tablets, that are rapidly absorbed in the small intestine.[1][3][4]

Comparative Solubility Data

The following table summarizes the reported aqueous solubility of this compound and levodopa from various sources. It is important to note that the solubility of ionizable compounds like levodopa can be influenced by pH.

| Compound | Form | Solvent | Temperature (°C) | Solubility | Reference |

| This compound | Hydrochloride (Form I) | Water | 25 | 912 mg/mL | |

| This compound | Hydrochloride (Form II) | Water | 25 | 614 mg/mL | |

| This compound | Not Specified | Water | Not Specified | Predicted: 2.15 mg/mL | |

| Levodopa | - | Water | Not Specified | 5.0 mg/mL | |

| Levodopa | - | Water | Not Specified | ~3.3 mg/mL | |

| Levodopa | - | Water | Not Specified | 1.65 mg/mL (66 mg/40 mL) |

Note: The predicted low solubility for this compound may refer to the free base rather than the more commonly used hydrochloride salt.

One of the most cited advantages of this compound is its approximately 250-fold higher water solubility compared to levodopa. This substantial difference is the cornerstone of its formulation benefits.

Chemical Structures

The structural difference between levodopa and this compound is the esterification of the carboxylic acid group.

| Compound | Chemical Structure | Molecular Formula | IUPAC Name |

| Levodopa | [Image of Levodopa chemical structure] | C₉H₁₁NO₄ | (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid |

| This compound | [Image of this compound chemical structure] | C₁₀H₁₃NO₄ | methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate |

| This compound HCl | [Image of this compound Hydrochloride chemical structure] | C₁₀H₁₄ClNO₄ | methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride |

From Prodrug to Active Agent: The Conversion Pathway

This compound is a prodrug, meaning it is an inactive compound that is converted into an active drug in the body. After oral administration, this compound is rapidly hydrolyzed by esterases, which are ubiquitous in the gastrointestinal tract and bloodstream, to release levodopa. This rapid and efficient conversion ensures that high concentrations of levodopa are available for absorption.

Experimental Protocols: Determining Solubility

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a generalized representation based on standard methodologies for active pharmaceutical ingredients (APIs).

Shake-Flask Method for Solubility Determination

-

Preparation of Media: Prepare aqueous buffer solutions at various physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the conditions of the gastrointestinal tract.

-

Addition of Excess Solute: Add an excess amount of the test compound (this compound hydrochloride or levodopa) to a known volume of the prepared buffer solution in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the flasks at a constant temperature (typically 37 ± 1 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). HPLC is often preferred as it can also detect any degradation of the compound.

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound under the specific pH and temperature conditions.

Absorption and Bioavailability: The Clinical Impact

The enhanced solubility of this compound translates to several clinical advantages. By administering this compound as a solution, the dissolution step, which can be a rate-limiting factor for poorly soluble drugs like levodopa, is bypassed. This leads to a more rapid and reliable absorption from the small intestine.

Levodopa is absorbed via the large neutral amino acid (LNAA) transport system in the small intestine. By providing a readily available solution of levodopa (after hydrolysis of this compound) at the site of absorption, this compound formulations can achieve a faster onset of therapeutic effect. This is particularly beneficial for patients experiencing "delayed on" or "no on" phenomena. Furthermore, the greater lipophilicity of this compound at physiological pH may also contribute to enhanced absorption across the intestinal wall.

Conclusion

The superior aqueous solubility of this compound compared to levodopa provides a clear formulation advantage, enabling the development of rapidly dissolving and absorbable dosage forms. This physicochemical property directly addresses some of the key limitations of conventional levodopa therapy, offering the potential for a more predictable and effective treatment for individuals with Parkinson's disease. The ability to prepare high-concentration aqueous solutions of this compound opens avenues for novel delivery systems and improved patient outcomes. For drug development professionals, this compound serves as a prime example of how prodrug strategies can be effectively employed to overcome the biopharmaceutical challenges of important therapeutic agents.

References

- 1. L-Dopa Pharmacokinetic Profile with Effervescent this compound/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soluble and controlled-release preparations of levodopa: do we really need them? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. real.mtak.hu [real.mtak.hu]

- 4. This compound - Wikipedia [en.wikipedia.org]

Early-Stage Research on Melevodopa's Therapeutic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Melevodopa, the methyl ester prodrug of levodopa, represents a promising therapeutic strategy in the management of Parkinson's disease. Its enhanced solubility and lipophilicity compared to standard levodopa offer potential advantages in bioavailability and consistency of therapeutic effect. This technical guide synthesizes early-stage preclinical and clinical research on this compound, focusing on its mechanism of action, pharmacokinetic profile, and therapeutic efficacy. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate reproducibility. Visual diagrams of signaling pathways and experimental workflows are provided to further elucidate the core concepts.

Mechanism of Action

This compound is designed to overcome some of the pharmacokinetic limitations of levodopa, the gold standard for Parkinson's disease treatment. As a prodrug, this compound itself is pharmacologically inactive. Its therapeutic effect is realized after its conversion to levodopa.

Physicochemical Properties

A key advantage of this compound lies in its physicochemical properties. It is significantly more soluble in water than levodopa, which facilitates its formulation and potentially enhances its absorption.

| Property | Levodopa | This compound | Reference |

| Solubility | Low | High | [1] |

| Lipophilicity | Lower | Higher | [1] |

Biochemical Conversion and Signaling Pathway

Once administered, this compound is rapidly absorbed and then hydrolyzed by esterases in the plasma and tissues to yield levodopa. Levodopa then follows the established metabolic pathway, crossing the blood-brain barrier and being converted to dopamine in the brain. This replenishment of dopamine in the striatum is the ultimate mechanism by which this compound exerts its anti-parkinsonian effects.

Preclinical Efficacy in Animal Models

The 6-hydroxydopamine (6-OHDA)-lesioned rat is a widely used preclinical model of Parkinson's disease. This model allows for the assessment of motor deficits and the efficacy of potential therapeutic agents.

Rotational Behavior Studies

A key study investigated the effects of repeated administration of methyl levodopa (this compound) on rotational behavior in unilateral 6-OHDA-lesioned rats.[2]

| Treatment Group | Outcome Measure | Result | Reference |

| Methyl Levodopa + Benserazide | Number of contralateral rotations | Increased over a 10-day period | [2] |

| Apomorphine challenge after Methyl Levodopa pretreatment | Rotational response | Enhanced compared to baseline | [2] |

Note: Specific quantitative data on the number of rotations and statistical significance were not available in the accessed abstract.

Experimental Protocol: 6-OHDA Lesioning and Rotational Behavior

The following provides a general outline of the experimental protocol for inducing a 6-OHDA lesion and assessing rotational behavior in rats, based on common laboratory practices.

References

- 1. L-Dopa Pharmacokinetic Profile with Effervescent this compound/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of repeated methyl levodopa administration on apomorphine sensitivity of rotational behavior and striatal Fos expression of rats with unilateral 6-OHDA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Quantification of Melevodopa (as Levodopa) in Human Plasma using HPLC-DAD

Introduction

Melevodopa is the methyl ester prodrug of Levodopa, the primary medication used in the management of Parkinson's disease. Following oral administration, this compound is rapidly hydrolyzed to Levodopa by esterases in the gastrointestinal tract and blood. Therefore, the quantification of Levodopa in plasma is a direct measure of the systemically available active drug derived from this compound. This document provides detailed high-performance liquid chromatography with diode-array detection (HPLC-DAD) methods for the quantification of Levodopa in human plasma, which can be applied to pharmacokinetic studies of this compound. The methods described are based on established and validated procedures for Levodopa analysis.[1][2]

The primary challenge in analyzing Levodopa in biological matrices is its instability, as it is prone to oxidation.[3] Therefore, sample collection and preparation procedures must include measures to minimize degradation, such as the use of antioxidants and temperature control.[3][4] The most common sample preparation technique involves protein precipitation, which is simple, fast, and effective.

Experimental Protocols

This section details the necessary steps for sample preparation and HPLC-DAD analysis for the quantification of Levodopa in human plasma.

Sample Collection and Handling

Proper sample handling is critical to prevent the degradation of Levodopa.

-

Anticoagulant: Collect whole blood in tubes containing heparin.

-

Stabilization: To prevent oxidation, it is recommended to add an antioxidant stabilizer, such as sodium metabisulfite, to the collection tubes before blood collection.

-

Processing: Centrifuge the blood samples at approximately 4000 x g for 10 minutes at 4°C to separate the plasma.

-

Storage: Immediately transfer the plasma to labeled polypropylene tubes and store frozen at -70°C to -80°C until analysis. Levodopa has been shown to be stable under these conditions for extended periods.

Reagents and Materials

-

Levodopa reference standard

-

Methyldopa (Internal Standard - IS)

-

Perchloric acid (0.4 M)

-

Trichloroacetic acid

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Orthophosphoric acid

-

Ultrapure water

Preparation of Stock and Working Solutions

-

Levodopa Stock Solution (1 mg/mL): Accurately weigh and dissolve Levodopa in 0.4 M perchloric acid.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Methyldopa in 0.4 M perchloric acid.

-

Working Solutions: Prepare working standard solutions of Levodopa and the internal standard by serial dilution of the stock solutions with the mobile phase or an appropriate diluent.

Sample Preparation: Protein Precipitation

This is a widely used method for extracting Levodopa from plasma.

-

Thaw the frozen plasma samples at room temperature.

-

To a 200 µL aliquot of plasma in a microcentrifuge tube, add a specific volume of the internal standard working solution.

-

Add 240 µL of ice-cold 0.4 M perchloric acid to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the clear supernatant to an HPLC vial for analysis.

HPLC-DAD Chromatographic Conditions

Two exemplary methods are provided, based on common practices found in the literature.

Method 1: Isocratic Elution

| Parameter | Condition |

| HPLC System | Shimadzu LC 20A or equivalent |

| Column | Zorbax Eclipse XDB C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | 20 mM KH₂PO₄ (pH adjusted to 2.5 with phosphoric acid) and Methanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| DAD Wavelength | 230 nm or 280 nm |

Method 2: Alternative Isocratic Elution

| Parameter | Condition |

| HPLC System | Agilent 1100/1200 series or equivalent |

| Column | Hypersil-ODS C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Methanol and 0.002 M KH₂PO₄ (pH adjusted to 5.0) (25:75, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| DAD Wavelength | 280 nm |

Data Presentation

The performance of HPLC-DAD methods for Levodopa quantification is summarized below. These values are representative of what can be achieved with the described protocols.

| Parameter | Method 1 | Method 2 |

| Linearity Range (µg/mL) | 0.1 - 10 | 0.05 - 5 |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Intra-day Precision (%RSD) | < 15% | < 10% |

| Inter-day Precision (%RSD) | < 15% | < 10% |

| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |

| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.05 |

| Retention Time (Levodopa) (min) | ~ 5 | ~ 6 |

| Retention Time (Methyldopa - IS) (min) | ~ 7 | ~ 8 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of Levodopa in plasma samples.

Logical Relationship of Method Components